Quantitative MS Internal Standard Performance: +2 Da Mass Shift Enables Unambiguous Analyte Differentiation
L-Tyrosine (phenol-3,5-13C2) exhibits a precise +2 Da mass shift relative to unlabeled L-tyrosine (monoisotopic mass 181.19 Da vs. 183.17 Da) due to the incorporation of two 13C atoms at the phenolic ring . This mass increment provides unambiguous separation from the endogenous analyte in MS1 precursor ion scans without introducing the larger mass shifts (+6 Da or more) of uniformly labeled variants (e.g., L-tyrosine (ring-13C6), monoisotopic mass 187.14 Da) . The +2 Da shift is optimal for minimizing isotopic overlap with naturally occurring 13C isotopologues of other metabolites while maintaining a distinct m/z window for selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) assays .
| Evidence Dimension | Molecular Mass Shift for MS Quantification |
|---|---|
| Target Compound Data | Monisotopic mass 183.17 Da; Δm = +2.0 Da (from incorporation of two 13C atoms at C3 and C5 of the phenolic ring) |
| Comparator Or Baseline | Unlabeled L-Tyrosine: 181.19 Da; L-Tyrosine (ring-13C6): 187.14 Da (Δm = +6.0 Da) |
| Quantified Difference | +2 Da (target) vs. 0 Da (unlabeled) vs. +6 Da (uniformly labeled ring-13C6) |
| Conditions | Calculated monoisotopic masses based on molecular formulas: C9H11NO3 (unlabeled), C7[13C]2H11NO3 (phenol-3,5-13C2), [13C]6C3H11NO3 (ring-13C6); MS1 full scan or targeted MS/MS assays. |
Why This Matters
The +2 Da mass shift avoids the isotopic interference and spectral complexity of uniformly labeled analogs while providing sufficient separation for robust MS-based quantification, a key procurement criterion for metabolomics and fluxomics workflows.
